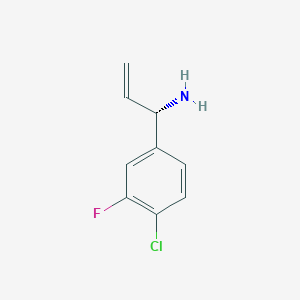
4-Fluoro-7-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-(trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the nucleophilic fluoro-dechlorination of 4,7-dichloroquinoline . These reactions are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling.
Oxidation and Reduction Reactions: These reactions modify the quinoline ring and its substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in liquid ammonia.
Cross-Coupling: Palladium catalysts and organoboron reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral properties.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to inhibit enzymes and interact with biological molecules. This compound’s unique structure allows it to bind effectively to its targets, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: 4-Fluoro-7-(trifluoromethyl)quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-fluoro-7-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKQOVRIORLEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
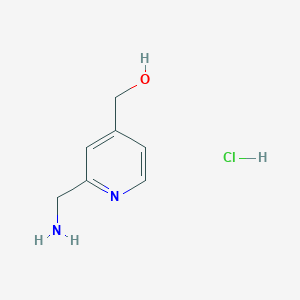
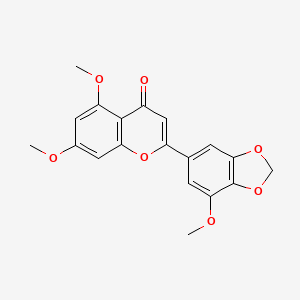
![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
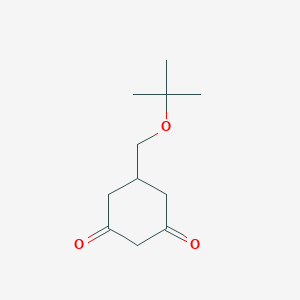
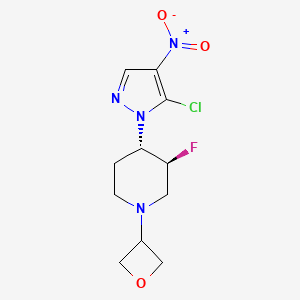
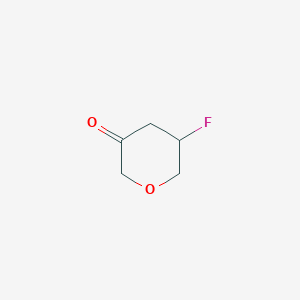
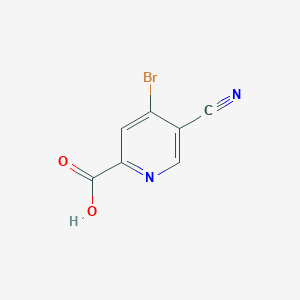
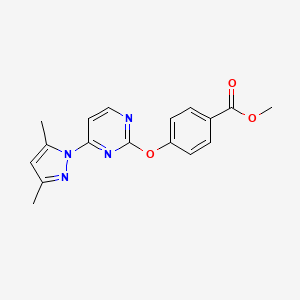

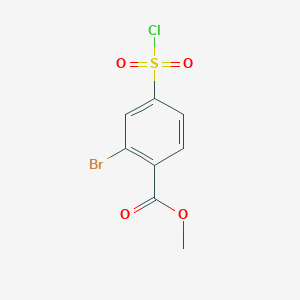
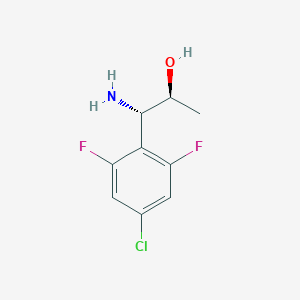
![3-Ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B13028814.png)

